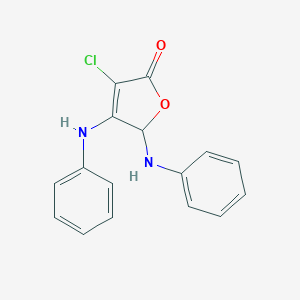
N-(4-Chlorophenyl)phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorophenyl)phenylmethanesulfonamide, also known as CPMS, is a chemical compound that has been widely used in scientific research due to its various applications. This compound belongs to the class of sulfonamides, which are organic compounds that contain a sulfonamide group (-SO2NH2) attached to an aromatic ring. CPMS is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform.
Mécanisme D'action
The mechanism of action of N-(4-Chlorophenyl)phenylmethanesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes such as carbonic anhydrase and matrix metalloproteinases. Carbonic anhydrase is an enzyme that is involved in the regulation of acid-base balance in the body, while matrix metalloproteinases are enzymes that are involved in the degradation of extracellular matrix proteins. By inhibiting these enzymes, this compound may exert its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in animal models. In one study, this compound was found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in the serum of rats with adjuvant-induced arthritis. In another study, this compound was found to inhibit the growth of human lung cancer cells by inducing cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-Chlorophenyl)phenylmethanesulfonamide in lab experiments is its low cost and easy availability. This compound is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in aqueous-based experiments.
Orientations Futures
There are several future directions for the use of N-(4-Chlorophenyl)phenylmethanesulfonamide in scientific research. One direction is the design and synthesis of new this compound derivatives with improved pharmacological properties. Another direction is the investigation of the molecular mechanism of action of this compound, which may provide insights into its therapeutic potential. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce its side effects.
Méthodes De Synthèse
The synthesis of N-(4-Chlorophenyl)phenylmethanesulfonamide can be achieved through several methods, including the reaction of 4-chloroaniline with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction produces this compound as a white crystalline solid that can be purified through recrystallization. Other methods include the reaction of 4-chlorobenzenesulfonyl chloride with aniline or the reaction of 4-chloroacetanilide with benzenesulfonyl chloride in the presence of a base.
Applications De Recherche Scientifique
N-(4-Chlorophenyl)phenylmethanesulfonamide has been used in various scientific research studies due to its diverse applications. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been used as a scaffold for the design and synthesis of new drugs. This compound has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities, making it a promising candidate for drug development.
Propriétés
Formule moléculaire |
C13H12ClNO2S |
|---|---|
Poids moléculaire |
281.76 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C13H12ClNO2S/c14-12-6-8-13(9-7-12)15-18(16,17)10-11-4-2-1-3-5-11/h1-9,15H,10H2 |
Clé InChI |
OWAQSDSPPBZGFX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)Cl |
SMILES canonique |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,5-Dimethyl-4-[(3-oxocyclohexen-1-yl)amino]-2-phenylpyrazol-3-one](/img/structure/B259026.png)
![1,7,7-Trimethyl-3-({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methylene)bicyclo[2.2.1]heptan-2-one](/img/structure/B259027.png)
![N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B259028.png)
![4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine](/img/structure/B259029.png)
![4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine](/img/structure/B259032.png)
![2-[[6-(4-chlorophenyl)-3-(furan-2-yl)-1,2,4-triazin-5-yl]oxy]-N,N-dimethylethanamine](/img/structure/B259033.png)
![2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide](/img/structure/B259037.png)
![4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B259039.png)

![2-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]-N,N-diethylethanamine](/img/structure/B259044.png)

